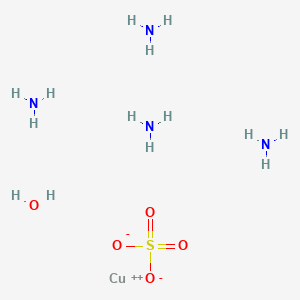
Iproheptine
Übersicht
Beschreibung
Iproheptin ist eine chemische Verbindung, die für ihre Verwendung als Nasenspray bekannt ist. Es wird in Japan unter den Namen Metron und Susat vermarktet . Die Verbindung ist ein sekundäres Amin mit der chemischen Formel C11H25N und einer molaren Masse von 171,328 g/mol . Es erscheint als farblose Flüssigkeit mit ammoniakartigem Geruch .
Wissenschaftliche Forschungsanwendungen
Iproheptine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in relation to its decongestant properties.
Medicine: Used in the formulation of nasal decongestants and studied for potential therapeutic applications.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Iproheptin kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Isopropylamin mit Heptanal unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird bei einer bestimmten Temperatur und einem bestimmten Druck durchgeführt, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Iproheptin oft die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung . Die Verwendung der Umkehrphasen-HPLC mit einer mobilen Phase, die Acetonitril, Wasser und Phosphorsäure enthält, ist üblich. Für Massenspektrometrie (MS)-kompatible Anwendungen wird Phosphorsäure durch Ameisensäure ersetzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Iproheptin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Iproheptin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: Iproheptin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von Iproheptin erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Iproheptin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere in Bezug auf seine abschwellenden Eigenschaften.
Medizin: In der Formulierung von Nasensprays verwendet und auf potenzielle therapeutische Anwendungen untersucht.
Industrie: In der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Iproheptin entfaltet seine Wirkung in erster Linie durch seine Wirkung als Nasenspray. Es wirkt, indem es die Blutgefäße in den Nasengängen verengt, wodurch Schwellungen und Verstopfungen reduziert werden. Die beteiligten molekularen Ziele und Pfade umfassen adrenerge Rezeptoren, die die vasokonstriktive Wirkung vermitteln .
Wirkmechanismus
Iproheptine exerts its effects primarily through its action as a nasal decongestant. It works by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion. The molecular targets and pathways involved include adrenergic receptors, which mediate the vasoconstrictive effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Spermidin: Ein weiteres sekundäres Amin mit ähnlichen strukturellen Merkmalen.
Dibutylamin: Teilt einige chemische Eigenschaften mit Iproheptin.
Einzigartigkeit
Iproheptin ist einzigartig in seiner spezifischen Anwendung als Nasenspray und seiner besonderen chemischen Struktur, die es ihm ermöglicht, adrenerge Rezeptoren effektiv anzusprechen und Nasenverstopfung zu reduzieren .
Eigenschaften
IUPAC Name |
6-methyl-N-propan-2-ylheptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYBXHAQAKSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046248 | |
| Record name | Iproheptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13946-02-6 | |
| Record name | 6-Methyl-N-(1-methylethyl)-2-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13946-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013946026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproheptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iproheptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproheptine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P021X7VTG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)



